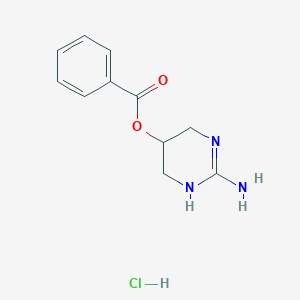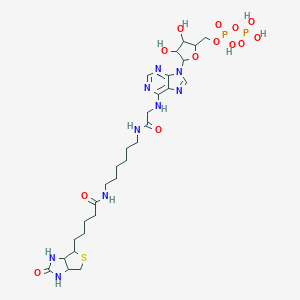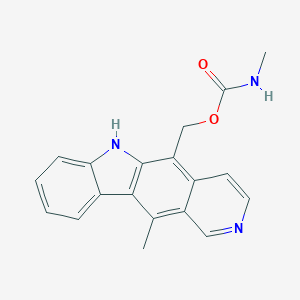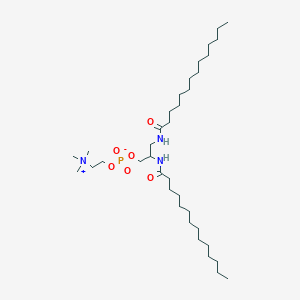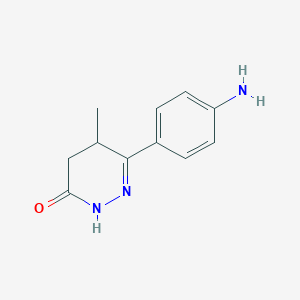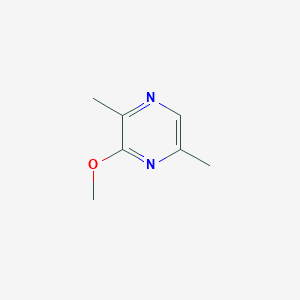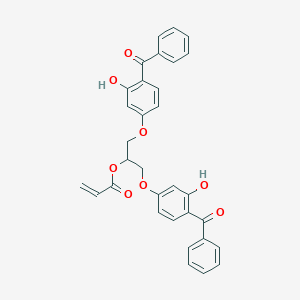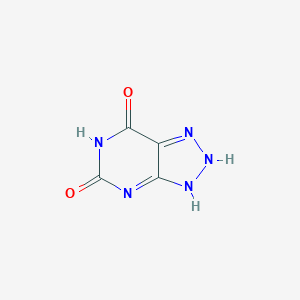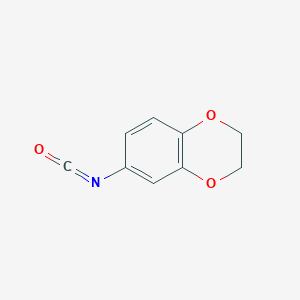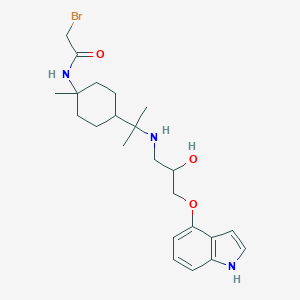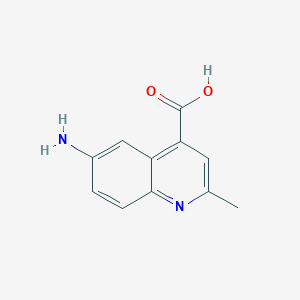
6-Amino-2-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-methylquinoline-4-carboxylic acid, also known as AMCA, is a fluorescent dye molecule that has been widely used in scientific research applications. It has a unique chemical structure and properties that make it highly useful in various fields of study, including biochemistry, cell biology, and molecular biology.
Mécanisme D'action
The mechanism of action of 6-Amino-2-methylquinoline-4-carboxylic acid is based on its ability to absorb light at a specific wavelength and emit light at a different wavelength. This phenomenon is known as fluorescence, and it is used to detect and measure the presence of 6-Amino-2-methylquinoline-4-carboxylic acid-labeled molecules in biological samples. The fluorescence of 6-Amino-2-methylquinoline-4-carboxylic acid is highly sensitive to changes in the local environment, such as pH, temperature, and the presence of other molecules.
Effets Biochimiques Et Physiologiques
6-Amino-2-methylquinoline-4-carboxylic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be safely used in laboratory experiments and other scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Amino-2-methylquinoline-4-carboxylic acid in laboratory experiments is its high sensitivity and specificity for detecting and labeling biomolecules. It is also highly photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescence. However, one of the limitations of using 6-Amino-2-methylquinoline-4-carboxylic acid is its relatively low quantum yield, which means that it emits less light compared to other fluorescent dyes.
Orientations Futures
There are several future directions for the use of 6-Amino-2-methylquinoline-4-carboxylic acid in scientific research. One area of interest is the development of new methods for synthesizing 6-Amino-2-methylquinoline-4-carboxylic acid that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 6-Amino-2-methylquinoline-4-carboxylic acid in fields such as drug discovery, diagnostics, and imaging. Finally, there is a need for further research to understand the mechanism of action of 6-Amino-2-methylquinoline-4-carboxylic acid and its interactions with biomolecules in living cells and tissues.
Méthodes De Synthèse
6-Amino-2-methylquinoline-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-methylquinoline-4-carboxylic acid with ammonia and various reagents such as sodium nitrite, sodium azide, and hydrazine hydrate. The resulting product is a yellowish-green powder that is highly soluble in water and other polar solvents.
Applications De Recherche Scientifique
6-Amino-2-methylquinoline-4-carboxylic acid has been extensively used as a fluorescent probe in various scientific research applications. It can be used to label proteins, nucleic acids, and other biomolecules, allowing researchers to visualize and study their behavior in living cells and tissues. 6-Amino-2-methylquinoline-4-carboxylic acid can also be used to detect and quantify the presence of specific molecules in biological samples, such as DNA, RNA, and proteins.
Propriétés
Numéro CAS |
103858-07-7 |
|---|---|
Nom du produit |
6-Amino-2-methylquinoline-4-carboxylic acid |
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
6-amino-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,12H2,1H3,(H,14,15) |
Clé InChI |
YQSQAMBLAQYQRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)C(=O)O |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)N)C(=O)O |
Synonymes |
Cinchoninic acid, 6-amino-2-methyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)

